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Compound of Interest

Compound Name: 3-Cyclopentylideneazetidine

CAS No.: 1517548-66-1

Cat. No.: B1470558

Get Quote

Executive Summary & Structural Pharmacophore
Analysis
Compound: 3-Cyclopentylideneazetidine Chemical Class: Exocyclic Alkylidene Azetidine Key

Structural Features:

Azetidine Core: High ring strain (~25 kcal/mol) lowers the activation energy for interactions

and increases metabolic stability compared to larger rings.[1]

Exocyclic Double Bond: Provides rigid planarity at the C3 position, locking the cyclopentyl

group in a specific vector relative to the nitrogen lone pair.[1]

Lipophilic Domain: The cyclopentylidene tail acts as a hydrophobic anchor, critical for fitting

into hydrophobic pockets of GPCRs or ion channels.[1]

Target Product Profile (TPP) Hypothesis: Due to its structural similarity to neurotransmitter

reuptake inhibitors and rigidified amino acids, this scaffold is a high-priority candidate for CNS
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active agents (Monoamine transporter inhibitors), Sigma receptor ligands, or as a

conformationally restricted linker in fragment-based drug discovery (FBDD).

Phase I: In Silico Profiling & Chemoinformatics
Before wet-lab screening, computational verification is required to prioritize assay selection.[1]

Physicochemical Prediction
The high

character (Fsp3) of the azetidine ring typically improves solubility and lowers promiscuity
compared to aromatic equivalents.[1]

Property Predicted Range Implication for Screening

cLogP 2.1 – 2.8
Good BBB permeability;

suitable for CNS targets.[1]

TPSA 12–20 Å²
Highly permeable; likely 100%

oral absorption.[1]

pKa (Conj. Acid) 9.5 – 10.5

Predominantly cationic at

physiological pH (7.4); mimics

biogenic amines.[1]

Rotatable Bonds 0 (Rigid Core)

Low entropy penalty upon

binding; high potency potential.

[1]

Virtual Target Mapping
The screening strategy should prioritize targets known to bind rigid secondary/tertiary amines.

[1]

Primary Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Sigma-1

Receptor (

R).[1]
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Secondary Targets: NMDA Receptor (GluN2B subunit), Chemokine CCR5 (due to

hydrophobic bulk).[1]

Phase II: Chemical Integrity & Quality Control
Screening data is only as reliable as the compound purity.[1] The exocyclic double bond in 3-
Cyclopentylideneazetidine presents specific stability challenges.

Stability Validation Protocol
Isomerization Check: The exocyclic double bond can migrate into the ring (forming an

enamine) or the cyclopentyl ring under acidic conditions.[1]

QC Method:

H-NMR in CDCl

vs.

-DMSO. Look for vinyl proton shifts (5.0–6.0 ppm) indicating migration.[1]

Oxidation Sensitivity: The electron-rich alkene is susceptible to epoxidation.[1]

Storage: Store under Argon at -20°C.

Assay Buffer: Avoid strong oxidizing agents in HTS buffers.[1]

Phase III: Biological Screening Workflow
This workflow moves from broad safety profiling to specific target validation.[1]

Logic Flow Diagram (DOT Visualization)
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Compound: 3-Cyclopentylideneazetidine

QC: NMR/LCMS Purity >95%
(Check Alkene Stability)

Tier 1: Cytotoxicity & Safety
(HEK293, HepG2)

Pass

Fail: Re-synthesize/Derivatize

Tier 2: Phenotypic Screen
(CNS & Antimicrobial)

Tox > 50µM

Tier 3: Target Deconvolution
(GPCR Panel / Binding Assays)

Activity Observed

Hit Identification
(IC50 < 1 µM)

Specific Binding

Click to download full resolution via product page

Caption: Hierarchical screening logic ensuring safety clearance before investing in expensive

target-specific panels.

Tier 1: Safety & General Toxicity (The "Go/No-Go" Gate)
Since azetidines can be alkylating agents (ring opening), immediate toxicity profiling is

mandatory.[1]

Assay: CellTiter-Glo® (ATP quantification).[1]
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Cell Lines: HEK293 (Kidney), HepG2 (Liver).[1]

Protocol:

Seed 5,000 cells/well in 384-well plates.

Treat with compound (0.1 nM to 100 µM, 10-point dose response) for 48h.

Threshold: If

, the compound is likely too reactive (non-specific alkylation) for drug development.[1]

Tier 2: Phenotypic Screening (Broad Spectrum)[1]
A. CNS Phenotypic Screen (Zebrafish Model)
The lipophilic nature of the cyclopentylidene tail suggests high BBB penetration.[1]

Method: Larval Photomotor Response (LPR).[1]

Endpoint: Measure changes in swimming velocity/distance in response to light/dark cycles.

Relevance: Hyperactivity indicates Dopamine/Norepinephrine reuptake inhibition;

Hypoactivity indicates sedation (GABAergic).[1]

B. Antimicrobial Screen (ESKAPE Pathogens)
Azetidines inhibit cell wall synthesis in some contexts (e.g., L-azetidine-2-carboxylic acid).[1]

Organisms:S. aureus (MRSA), E. coli, P. aeruginosa.[1]

Method: Microbroth dilution (CLSI standards).[1]

Success Criteria: MIC

.

Phase IV: Targeted Pharmacological Profiling
(Mechanism of Action)[1]
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If the compound passes Tier 1 and shows activity in Tier 2, proceed to specific binding assays.

[1]

The Monoamine Transporter Panel
This is the highest probability target class for this scaffold.[1]

Target Assay Type Radioligand Rationale

hSERT Radioligand Binding
[

H]Citalopram

Serotonin modulation

(Antidepressant

potential).[1]

hDAT Radioligand Binding
[

H]WIN35,428

Dopamine modulation

(Stimulant/ADHD

potential).[1]

hNET Radioligand Binding
[

H]Nisoxetine

Norepinephrine

modulation.[1]

Protocol Summary:

Prepare membranes from CHO cells overexpressing the specific transporter.[1]

Incubate membranes with radioligand and 3-Cyclopentylideneazetidine (

to

M).[1]

Filter harvest and count via liquid scintillation.[1]

Data Analysis: Calculate

using the Cheng-Prusoff equation.[1]

Metabolic Stability (ADME)
The exocyclic alkene is a metabolic "soft spot."[1]
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Assay: Human Liver Microsomes (HLM) + NADPH.[1]

Risk: Cytochrome P450 (specifically CYP2D6 or CYP3A4) may epoxidize the double bond,

leading to a reactive epoxide.[1]

Detection: LC-MS/MS monitoring for M+16 peak (Epoxide) or M+32 (Diol).[1]
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[https://www.benchchem.com/product/b1470558/docs#technical-guide-biological-activity-
screening-of-3-cyclopentylideneazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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